molecular formula C24H21N3O4S2 B2773061 ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 451468-44-3

ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No. B2773061
CAS RN: 451468-44-3
M. Wt: 479.57
InChI Key: CFZNFAOFNTXCNO-UHFFFAOYSA-N
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Description

“Ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate” is a chemical compound. It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities .


Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The most common synthetic methods involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .

Scientific Research Applications

Antifolate and Antitumor Agents

This compound has been investigated for its potential as an antifolate, which could serve as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Such inhibitors have applications as antitumor agents. For instance, analogues of the compound, particularly those involving thieno[2,3-d]pyrimidine derivatives, have demonstrated excellent inhibitory activity against human DHFR and the growth of tumor cells in culture. These findings indicate its potential use in cancer therapy, especially considering the nanomolar inhibitory concentration against various tumor cell lines (Gangjee et al., 2007).

Molecular Docking Studies

In another study, the compound's structure and properties were analyzed using FT-IR, FT-Raman spectroscopy, and molecular docking. These analyses help in understanding the compound's stability, charge distribution, and potential as a ligand in inhibiting specific protein targets. The molecular docking studies, in particular, suggest that the compound could exhibit inhibitory activity against certain enzymes, indicated by its binding affinity in theoretical models. This suggests its applicability in designing drugs with targeted action against specific diseases (El-Azab et al., 2016).

Synthesis and Characterization for Antimicrobial Properties

Compounds synthesized from ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate or its analogues have also been explored for their antimicrobial properties. For instance, new quinazolines derived from similar structural frameworks have been screened for antibacterial and antifungal activities, showing potential as antimicrobial agents (Desai et al., 2007).

properties

IUPAC Name

ethyl 4-[[2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-2-31-23(30)17-8-10-18(11-9-17)25-20(28)15-33-24-26-19-12-13-32-21(19)22(29)27(24)14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZNFAOFNTXCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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